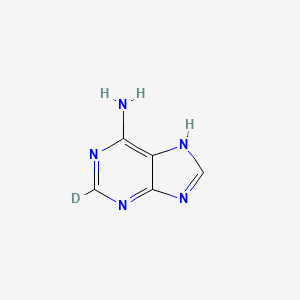

2-deuterio-7H-purin-6-amine

Description

Contextualization of Deuterium (B1214612) Labeling in Chemical and Biochemical Research

Deuterium (²H or D) is a stable isotope of hydrogen containing one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). While chemically similar to hydrogen, this mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for research.

One of the most significant consequences is the kinetic isotope effect (KIE) . acs.org Because the C-D bond is stronger and requires more energy to break, reactions involving the cleavage of this bond proceed more slowly than those involving a C-H bond. Researchers leverage the KIE to elucidate reaction mechanisms; by selectively replacing a hydrogen atom with deuterium at a suspected reaction site, they can observe if the reaction rate changes, thereby confirming the involvement of that specific bond in the rate-determining step of the reaction. acs.orgescholarship.org

Furthermore, deuterium labeling is an invaluable tool in analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterated solvents are routinely used to avoid overwhelming the spectrum with solvent signals. acs.org More strategically, introducing deuterium into a molecule of interest simplifies complex proton NMR spectra and can be used to determine the three-dimensional structure of proteins with greater clarity. clearsynth.com In mass spectrometry , the known mass difference between hydrogen and deuterium allows labeled compounds to be used as internal standards for precise and reliable quantification of their non-labeled counterparts in complex biological samples. acs.orgbiorxiv.org This is crucial for metabolism studies, where researchers can trace the metabolic fate of drugs and other biomolecules. clearsynth.comcdnsciencepub.com

Overview of Purine (B94841) Analogs as Probes in Mechanistic and Structural Biology

Purines, such as adenine (B156593) and guanine, are fundamental components of nucleic acids (DNA and RNA), energy carriers like ATP, and signaling molecules. Purine analogs are synthetic molecules that mimic the structure of natural purines but contain specific modifications. researchgate.net These modifications can include the addition of functional groups, alteration of the purine ring system, or isotopic labeling. mdpi.com

These analogs serve as powerful probes to investigate the structure, function, and dynamics of biological systems. mdpi.comnih.gov For instance, fluorescent purine analogs can be incorporated into DNA or RNA, where their light-emitting properties report on changes in the local microenvironment, helping to study nucleic acid folding and interactions. researchgate.nettandfonline.comresearchgate.net By designing analogs that bind to specific enzymes or cellular receptors, scientists can study their function and identify potential targets for new therapeutic agents. mdpi.comnih.gov

Modified purines are also instrumental in studying non-canonical interactions in molecular biology, moving beyond the classic Watson-Crick base pairing. researchgate.net They can be used to investigate the mechanisms of enzymes involved in purine metabolism, some of which are targets for antiviral and anticancer drugs. mdpi.comcore.ac.uk The ability of these analogs to interact with or inhibit specific biological pathways provides deep insights into cellular processes and disease mechanisms. nih.govgoogle.com

Rationale for Research Focus on 2-deuterio-7H-purin-6-amine

This compound, also known as 2-deuterioadenine, is a specific purine analog where the hydrogen atom at the C2 position of the adenine ring is replaced by a deuterium atom. The rationale for focusing research on this particular molecule stems from the convergence of the principles of deuterium labeling and the biological importance of adenine.

The C2 position of the purine ring is not typically involved in the Watson-Crick hydrogen bonding that forms the DNA double helix. However, it is a site that can be involved in other interactions and is susceptible to certain enzymatic reactions. Placing a deuterium atom at this position provides a unique probe for several reasons:

Mechanistic Studies: It allows for the investigation of enzymes that catalyze reactions at the C2 position of adenine or its derivatives. Any observed kinetic isotope effect would provide strong evidence for the involvement of this position in the enzyme's catalytic mechanism.

Spectroscopic Analysis: In NMR studies of DNA, RNA, or protein-nucleic acid complexes, the specific labeling at the C2 position can help in assigning signals in crowded spectral regions, aiding in detailed structural analysis. researchgate.net

Metabolic Tracing: When used in cell culture or in vivo, 2-deuterioadenine can be incorporated into the cell's nucleic acids. biorxiv.org Using mass spectrometry, researchers can then track the turnover rates of DNA and RNA, providing insights into cellular dynamics, replication, and repair under various conditions. biorxiv.org The stability of the C-D bond ensures that the label is not easily lost through exchange with solvent, making it a reliable tracer.

The synthesis of deuterated nucleosides like 2-deuterioadenine is a critical area of chemical research, enabling these advanced biological and mechanistic investigations. researchgate.net By combining the unique properties of deuterium with the fundamental biological role of adenine, this compound serves as a sophisticated tool for elucidating complex biochemical pathways and molecular structures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₄DN₅ | N/A |

| Molecular Weight | 136.14 g/mol | nih.gov |

| Monoisotopic Mass | 136.0556 g/mol | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

2-deuterio-7H-purin-6-amine |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D |

InChI Key |

GFFGJBXGBJISGV-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N=CN2)N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural and Tautomeric Elucidation of 2 Deuterio 7h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Purine (B94841) Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 2-deuterio-7H-purin-6-amine, various NMR experiments are employed to verify the specific site of deuterium (B1214612) incorporation and to study the resulting structural and electronic perturbations.

¹H NMR for Deuterium Substitution Pattern and Proton Dynamics

¹H NMR spectroscopy serves as the primary method for confirming the successful and specific incorporation of deuterium at the C2 position of the purine ring. studymind.co.ukhuji.ac.il In the ¹H NMR spectrum of the non-deuterated parent compound, 7H-purin-6-amine (adenine), signals corresponding to the protons at the C2 and C8 positions are typically observed as sharp singlets in the aromatic region.

Upon successful synthesis of this compound, the most telling evidence in the ¹H NMR spectrum is the disappearance of the signal corresponding to the H2 proton. wordpress.com The presence of the C8 proton signal remains, providing a clear indication of site-specific deuteration.

Furthermore, ¹H NMR is instrumental in studying the dynamics of the remaining protons, particularly the exchangeable protons of the amine (-NH₂) group and the imidazole (B134444) N-H proton. youtube.com These protons can undergo exchange with solvent protons, leading to signal broadening. The rate of this exchange is sensitive to factors such as temperature, pH, and hydrogen bonding. uni-halle.de By conducting temperature-variation or solvent-exchange experiments, it is possible to probe the lability and solvent accessibility of these protons, offering insights into the molecule's interaction with its environment.

| Proton | 7H-purin-6-amine (δ, ppm) | This compound (δ, ppm) | Comment |

|---|---|---|---|

| H8 | ~8.1 | ~8.1 | Signal remains, confirming the integrity of this position. |

| H2 | ~8.2 | Absent | Absence of this signal confirms deuterium substitution at the C2 position. |

| -NH₂ | ~7.2 (broad) | ~7.2 (broad) | Broad signal due to quadrupole effects and exchange; position can vary. |

| N-H | Variable (broad) | Variable (broad) | Often broad and may exchange with residual water in the solvent. |

¹³C NMR Spectroscopy for Isotopic Effects on Chemical Shifts

¹³C NMR spectroscopy provides complementary information to ¹H NMR and is particularly useful for observing the direct and long-range effects of deuterium substitution on the carbon skeleton. rsc.org The primary effect of replacing a proton with a deuteron (B1233211) on the ¹³C NMR spectrum is a phenomenon known as the deuterium isotope effect, which causes a characteristic upfield shift in the resonance of the directly attached carbon (C2). nih.govnih.gov

This one-bond isotope effect (¹JCD) also results in the C2 signal appearing as a triplet (due to coupling with the spin-1 deuterium nucleus) in a proton-decoupled ¹³C NMR spectrum, although this can sometimes be broadened and difficult to resolve. More subtle, smaller upfield shifts (two-bond and three-bond isotope effects) may also be observed for the adjacent C4, C5, and C6 carbons. rsc.orgrsc.orgnih.gov These long-range effects are valuable for confirming the site of deuteration and for studying subtle electronic changes in the purine ring. nih.gov

| Carbon | 7H-purin-6-amine (δ, ppm) | This compound (δ, ppm) | Expected DIE (Δδ, ppm) |

|---|---|---|---|

| C2 | ~152.9 | ~152.6 | -0.3 (Upfield shift) |

| C4 | ~149.0 | ~148.9 | -0.1 (Slight upfield shift) |

| C5 | ~118.5 | ~118.5 | Negligible |

| C6 | ~156.1 | ~156.0 | -0.1 (Slight upfield shift) |

| C8 | ~140.9 | ~140.9 | Negligible |

Heteronuclear Correlation Techniques (e.g., ¹H-¹⁵N HMBC, HSQC) for Tautomerism and Hydrogen Bonding Networks

Purines, including adenine (B156593) derivatives, can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. researchgate.net While the 7H-tautomer is specified for the parent compound, understanding the tautomeric equilibrium is crucial. Two-dimensional heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose, especially when the compound is enriched with ¹⁵N. acdlabs.comresearchgate.netprotein-nmr.org.uk

A ¹H-¹⁵N HSQC experiment correlates protons directly attached to nitrogen atoms, allowing for the unambiguous assignment of the N-H proton of the imidazole ring and the -NH₂ group protons. protein-nmr.org.uk A ¹H-¹⁵N HMBC experiment, on the other hand, reveals longer-range correlations (typically over two or three bonds) between protons and nitrogen atoms. acdlabs.com

For this compound, a ¹H-¹⁵N HMBC spectrum would be expected to show a correlation between the C8-H proton and both the N7 and N9 nitrogens. The relative intensities of these correlations, along with the ¹⁵N chemical shifts, can provide strong evidence for the predominant tautomeric form in a given solvent. nih.govrsc.org These experiments can also provide insights into intermolecular hydrogen bonding networks by observing changes in chemical shifts or the presence of through-space correlations upon interaction with other molecules. mdpi.comacs.orgspringernature.com

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Investigations

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise mass measurements and information on molecular fragmentation. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Deuterium Content Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition and, consequently, the successful incorporation of the deuterium atom. nih.govrsc.org HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). researchgate.netresearchgate.net

For this compound, HRMS would show a molecular ion peak corresponding to the mass of C₅H₄DN₅, which is one mass unit higher than the unlabeled C₅H₅N₅. This precise mass measurement allows for the confident differentiation from potential isobaric interferences and confirms the incorporation of a single deuterium atom. nih.govresearchgate.net Furthermore, by analyzing the isotopic cluster of the molecular ion, the isotopic purity of the sample can be accurately determined. rsc.orgresearchgate.net The relative intensities of the M+1 peak (due to natural abundance of ¹³C and ¹⁵N) versus the peak for the deuterated species can be used to calculate the percentage of deuterium incorporation. researchgate.net

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ (Hypothetical) |

|---|---|---|---|

| 7H-purin-6-amine | C₅H₆N₅⁺ | 136.0618 | 136.0617 |

| This compound | C₅H₅DN₅⁺ | 137.0681 | 137.0680 |

Deuterium Scrambling Effects in Mass Spectrometric Fragmentation

When studying the fragmentation pathways of deuterated compounds using tandem mass spectrometry (MS/MS), it is crucial to consider the possibility of deuterium scrambling. nih.govnih.gov Scrambling refers to the intramolecular migration of deuterium atoms within the ion before or during fragmentation. uu.nlresearchgate.net This phenomenon can complicate the interpretation of fragment ion spectra, as the location of the deuterium label in the fragment ions may not reflect its original position in the parent molecule. researchgate.net

For this compound, collisional activation during MS/MS could potentially lead to the migration of the deuterium from the C2 position to other sites, such as the nitrogen atoms or the C8 position. nih.govnih.gov The extent of this scrambling is influenced by factors such as the ion's internal energy, the timescale of the experiment, and the gas-phase basicity of different sites within the molecule. uu.nlrsc.org Investigating the fragmentation patterns under different activation energies (e.g., collision-induced dissociation) and comparing them to the fragmentation of the unlabeled analogue can help to assess the degree of deuterium scrambling. nih.govscielo.br Understanding these effects is vital for accurately localizing the deuterium label in fragment ions and for elucidating fragmentation mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-invasive tool for the detailed investigation of molecular structure, bonding, and dynamics. In the context of this compound, these methods are instrumental in elucidating the subtle yet significant changes in the molecule's vibrational landscape induced by the isotopic substitution of hydrogen with deuterium at the C2 position. This substitution provides a unique spectroscopic fingerprint, allowing for the precise assignment of vibrational modes and offering insights into the tautomeric equilibrium and electronic structure of the purine ring.

The fundamental principle underlying this application is the mass effect on vibrational frequencies. The frequency of a given vibrational mode is dependent on the masses of the constituent atoms and the force constant of the bonds involved. The substitution of a hydrogen atom (¹H) with a heavier deuterium atom (²H) at the C2 position of the purine ring leads to a predictable decrease in the frequency of vibrational modes involving the C2-H bond. This phenomenon, known as an isotopic shift, is most pronounced for modes with significant C-H stretching or bending character.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational energy levels. Together, these techniques offer complementary information due to their differing selection rules, allowing for a more comprehensive analysis of the molecule's vibrational spectrum.

In the study of this compound, the primary focus is on identifying and quantifying the shifts in vibrational bands compared to the non-deuterated parent compound, 7H-purin-6-amine (adenine). The C2-H stretching vibration in adenine typically appears in the high-frequency region of the IR and Raman spectra. Upon deuteration, the corresponding C2-D stretching mode is expected to shift to a lower wavenumber. This shift can be approximated by considering the reduced masses of the C-H and C-D oscillators.

Furthermore, in-plane and out-of-plane bending vibrations involving the C2-H group are also sensitive to deuterium substitution. These modes appear at lower frequencies than the stretching vibrations and will exhibit corresponding shifts to even lower wavenumbers in the spectrum of this compound. The precise assignment of these shifted bands is crucial for confirming the site of deuteration and for refining the force fields used in computational models of the molecule.

Detailed analysis of the deuterium-induced shifts in the vibrational spectra of this compound can also provide valuable information about the tautomeric state of the molecule. While the 9H tautomer is generally considered the most stable form of adenine in the gas phase and in solution, the 7H tautomer can also exist. The vibrational frequencies of the purine ring are sensitive to the position of the tautomeric proton. By comparing the experimental spectra of this compound with theoretical calculations for both the 7H and 9H tautomers, it is possible to determine the predominant tautomeric form under specific conditions.

Illustrative Infrared (IR) Active Vibrational Modes and Expected Shifts

| Vibrational Mode | 7H-Purin-6-amine (Adenine) Wavenumber (cm⁻¹) | This compound Expected Wavenumber (cm⁻¹) | Expected Shift (Δν) (cm⁻¹) |

| C2-H Stretch | ~3050 | ~2250 | ~-800 |

| NH₂ Asymmetric Stretch | ~3300 | ~3300 | Minimal |

| NH₂ Symmetric Stretch | ~3150 | ~3150 | Minimal |

| Ring Vibrations | 1600 - 1300 | Minor Shifts | Minor |

| C2-H In-plane Bend | ~1400 | ~1000 | ~-400 |

| C2-H Out-of-plane Bend | ~900 | ~700 | ~-200 |

Illustrative Raman Active Vibrational Modes and Expected Shifts

| Vibrational Mode | 7H-Purin-6-amine (Adenine) Wavenumber (cm⁻¹) | This compound Expected Wavenumber (cm⁻¹) | Expected Shift (Δν) (cm⁻¹) |

| Ring Breathing | ~730 | Minor Shift | Minor |

| C2-H Stretch | ~3050 | ~2250 | ~-800 |

| NH₂ Scissoring | ~1670 | ~1670 | Minimal |

| Ring Vibrations | 1500 - 1200 | Minor Shifts | Minor |

| C2-H In-plane Bend | ~1400 | ~1000 | ~-400 |

Note: The wavenumbers for 7H-Purin-6-amine are approximate values based on published data for adenine. The expected wavenumbers and shifts for this compound are illustrative and based on the theoretical principles of isotopic substitution. Specific experimental data is required for definitive assignments.

Theoretical and Computational Investigations of 2 Deuterio 7h Purin 6 Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state properties of molecules. core.ac.uk It offers a balance between computational cost and accuracy, making it suitable for studying complex biological molecules like purine (B94841) derivatives. core.ac.ukarxiv.org For 2-deuterio-7H-purin-6-amine, DFT calculations are employed to predict its three-dimensional structure and to analyze its electronic characteristics.

DFT calculations also provide a detailed picture of the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, analysis of the Mulliken or Natural Bond Orbital (NBO) charges reveals the charge distribution across the molecule, highlighting electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. researchgate.net The dipole moment, another important electronic property, is also calculated, which influences the molecule's interaction with polar solvents and other molecules. cuni.cz

Table 1: Representative Calculated Electronic Properties for Purine Tautomers The following table provides illustrative data based on typical DFT calculations for purine tautomers to demonstrate the type of information generated. Exact values for this compound would require a specific calculation.

| Property | 9H-adenine (canonical) | 7H-adenine |

| Dipole Moment (Debye) | ~2.8 D | > 2.8 D |

| HOMO-LUMO Gap (eV) | Varies with functional | Slightly different from 9H |

| Relative Energy (kcal/mol) | 0.0 | ~8.4 |

This table is interactive. You can sort and filter the data. (Data conceptualized from findings in references nih.govcuni.cz)

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the identification of specific molecular structures.

Vibrational Frequencies: Following geometry optimization, a frequency calculation is typically performed using the same level of theory (e.g., DFT/B3LYP). This analysis provides the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These computed frequencies can be compared directly with experimental infrared (IR) and Raman spectra. The substitution of protium (B1232500) with deuterium (B1214612) at the C2 position results in a predictable shift in the vibrational frequencies involving that C-D bond, primarily affecting stretching and bending modes. The heavier mass of deuterium leads to a lower vibrational frequency for the C-D stretch compared to a C-H stretch, a phenomenon that can be precisely calculated. Computational studies have successfully been used to assign the complex vibrational spectra of adenine (B156593), identifying contributions from NH₂ stretches, N-H stretches, and various ring deformation modes. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. The prediction involves calculating the magnetic shielding tensor for each nucleus within the molecule using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.orgpitt.edu For this compound, calculations would predict a distinct ¹³C chemical shift for the C2 carbon due to the deuterium isotope effect and the absence of a signal in the ¹H NMR spectrum in the typical C2-H region of adenine. researchgate.netnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Adenine This table presents typical frequency ranges for key vibrational modes of adenine calculated via DFT, which would be adjusted by deuteration.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| Antisymmetric NH₂ stretch | ~3570 |

| Symmetric NH₂ stretch | ~3450 |

| N9-H stretch (in 9H tautomer) | ~3510 |

| Ring Vibrations | 1540 - 1710 |

This table is interactive. You can sort and filter the data. (Data conceptualized from findings in reference researchgate.net)

Molecular Dynamics Simulations of Deuterated Purine Conformations and Solvent Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and thermodynamic properties. nih.govmdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions. nih.gov The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. The simulation proceeds in small time steps (on the order of femtoseconds), generating a trajectory that describes the position and velocity of each atom over time. uniroma1.it

Analysis of the MD trajectory can reveal:

Conformational Dynamics: Although the purine ring system is rigid, the exocyclic amine group and the N-H (or N-D) bonds can exhibit dynamic behavior. MD can explore the accessible conformations of the molecule.

Solvent Structure and Interactions: MD simulations provide a detailed picture of how water molecules arrange themselves around the deuterated purine. nih.gov By calculating radial distribution functions, one can determine the average distance and coordination number of water molecules around specific atoms of the solute.

Hydrogen Bonding: The trajectory can be analyzed to identify the formation and breaking of hydrogen bonds between the purine (as both a donor and acceptor) and the surrounding water molecules. The lifetime and geometry of these hydrogen bonds are crucial for understanding the molecule's solubility and interactions in an aqueous environment.

Combining techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations can provide a powerful approach to probing conformational changes and solvent accessibility in biomolecules. nih.govchemrxiv.org

Elucidation of Reaction Mechanisms and Tautomeric Equilibria through Computational Modeling

Computational modeling is particularly effective for studying reaction mechanisms and the delicate balance of tautomeric equilibria, which are fundamental to the chemical behavior of purines. nih.gov Adenine can exist in several tautomeric forms, with the canonical 9H-adenine being the most stable and biologically relevant. The subject of this article, 7H-adenine (specifically, its 2-deuterio derivative), is a higher-energy tautomer. cuni.czacs.org

Computational studies, using methods like DFT and Møller–Plesset second-order perturbation theory (MP2), have been performed to quantify the energy differences between adenine tautomers and the energy barriers for their interconversion. cuni.cznih.gov

Key findings from these computational investigations include:

Relative Stabilities: In the gas phase, the 7H-adenine tautomer is calculated to be significantly less stable than the 9H tautomer, with an energy difference of approximately 8.4 kcal/mol. acs.org The 3H tautomer has a similar energy penalty. acs.org This large energy difference suggests that in isolation, the 7H form would be present in only very small amounts at equilibrium.

Tautomerization Barriers: The direct proton transfer from the N9 to the N7 position in the gas phase is predicted to have a very high activation energy barrier, on the order of 60-70 kcal/mol. acs.orgnih.gov Such a high barrier indicates that uncatalyzed tautomerization is an extremely slow process. nih.gov

Solvent-Assisted Tautomerization: The presence of solvent molecules, particularly water, can dramatically alter the tautomerization mechanism and lower the activation barriers. acs.orgnih.gov Computational models show that water molecules can act as a "proton wire," facilitating the transfer of a proton from N9 to N7 through a concerted mechanism. This water-assisted pathway has a much lower calculated energy barrier (around 20 kcal/mol), making the tautomerization process significantly more feasible in aqueous solution. acs.org

These computational insights are critical for understanding how non-canonical tautomers like 7H-adenine might form and persist in biological systems, a process that has implications for spontaneous mutations if it occurs within DNA. nih.govacs.org

Table 3: Calculated Gas-Phase Tautomerization Energies for Adenine

| Tautomerization Process | Relative Energy of 7H Tautomer (kcal/mol) | Activation Barrier (kcal/mol) |

| 9(H) → 7(H) (uncatalyzed) | 8.4 | 60 - 70 |

| 9(H) → 7(H) (water-assisted) | 8.4 | ~20 |

This table is interactive. You can sort and filter the data. (Data sourced from references acs.orgnih.gov)

Biochemical and Molecular Interactions of 2 Deuterio 7h Purin 6 Amine in Mechanistic Research Models

Deuterated Purine (B94841) Tracing in In Vitro Metabolic Pathway Studies

Stable isotope tracers are invaluable for mapping metabolic fluxes and understanding the contributions of different pathways to cellular nucleotide pools. nih.govnih.gov The use of deuterated compounds, in particular, has gained prominence in metabolic research.

Analysis of Enzymatic Biotransformation and Metabolite Fate in Cell-Free Systems

Cell-free systems, which consist of cellular extracts containing the necessary enzymatic machinery for biosynthesis, provide a controlled environment to study metabolic pathways without the complexity of intact cells. nih.gov In such systems, 2-deuterio-7H-purin-6-amine can be introduced as a substrate to trace its conversion into various downstream metabolites. By employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the deuterium (B1214612) label as it is incorporated into molecules such as adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP) through the action of purine salvage pathway enzymes.

This approach allows for a precise determination of the enzymatic activities and the kinetics of individual steps in the pathway. For instance, the rate of conversion of deuterated adenine (B156593) to AMP by adenine phosphoribosyltransferase (APRT) can be quantified, providing insights into the efficiency of this key salvage enzyme. Furthermore, the fate of the deuterium-labeled purine ring can be followed as it is channeled into other pathways, such as catabolism or interconversion to other purine nucleotides.

Characterization of Purine Salvage and Biosynthetic Pathways Using Deuterated Probes

Recent studies using isotopically labeled purines, such as 15N₅-adenine, have demonstrated distinct patterns of utilization across different tissues, highlighting the importance of the salvage pathway. nih.gov Similarly, tracing this compound would enable researchers to delineate the flow of adenine through the salvage pathway, from its initial uptake to its final incorporation into nucleic acids. This is particularly valuable for understanding the metabolic adaptations of cells under different physiological or pathological conditions.

Investigation of Kinetic Isotope Effects (KIE) on Enzyme Catalysis

The replacement of a hydrogen atom with a deuterium atom at a reaction center can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The magnitude of the KIE provides valuable information about the transition state of the reaction and can help identify the rate-determining step of an enzymatic reaction. nih.govnih.gov

Determination of Primary and Secondary Deuterium KIEs for Rate-Determining Steps

A primary kinetic isotope effect is observed when the bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org For enzymes that catalyze reactions involving the cleavage of a C-H bond on the purine ring, substituting the hydrogen at the 2-position with deuterium would be expected to result in a primary KIE if this bond cleavage is rate-limiting. The magnitude of the KIE (kH/kD) is typically greater than 1, indicating a slower reaction rate with the deuterated substrate. wikipedia.org

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs can provide insights into changes in hybridization or steric environment at the transition state. For instance, a change in the hybridization of the carbon at the 2-position of the purine ring during an enzymatic reaction could be probed by the secondary KIE of this compound.

Mechanistic Insights into Purine-Modifying Enzymes (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. youtube.com While xanthine oxidase does not directly metabolize adenine, its mechanism of action on other purines provides a framework for understanding how deuteration can be used to probe enzyme mechanisms. Studies on the oxidation of deuterated xanthine by xanthine oxidase have revealed significant kinetic isotope effects, suggesting that C-H bond cleavage is a rate-limiting step in its catalytic cycle.

Analogously, for enzymes that do act on adenine, such as those involved in modifications at the 2-position, the use of this compound would be a powerful tool. For example, adenosine deaminase, which catalyzes the deamination of adenosine to inosine, has been studied using solvent deuterium isotope effects, providing insights into the proton transfer steps in its mechanism. The use of substrate-deuterated analogs like 2-deuterio-adenosine could further refine our understanding of the transition state of this and other purine-modifying enzymes.

| Enzyme | Substrate | Observed KIE (kH/kD) | Interpretation |

| Xanthine Oxidase | [8-²H]Xanthine | ~7.0 | C-H bond cleavage is a major rate-determining step. |

| Adenosine Deaminase | Adenosine (in D₂O) | 0.77 (solvent KIE) | Indicates a change in the fractionation factor of a proton during the reaction. |

Structural and Dynamic Studies of Interactions with Macromolecules (e.g., DNA, RNA, Proteins)

Understanding how purines interact with macromolecules is fundamental to molecular biology. Deuterium substitution can be a subtle yet powerful probe for these interactions, providing details that are often inaccessible with other methods.

While direct experimental data on the structural and dynamic interactions of this compound with macromolecules are limited, the principles of techniques such as NMR spectroscopy and mass spectrometry suggest its potential utility.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local environment of atomic nuclei. The substitution of a proton with a deuteron (B1233211) at the 2-position of adenine would lead to a distinct signal in deuterium NMR or its disappearance in proton NMR spectra of DNA or RNA molecules containing this modified base. nih.gov This specific labeling would aid in the assignment of NMR signals and in the determination of the precise location and dynamics of the adenine base within a complex macromolecular structure. nih.gov For instance, it could help in resolving ambiguous NOE (Nuclear Overhauser Effect) contacts, providing more accurate distance restraints for structure calculation. nih.gov

Mass Spectrometry: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. nih.gov While HDX-MS typically monitors the exchange of backbone amide protons, the presence of a stable deuterium label on a ligand like this compound could be used in specialized mass spectrometry experiments to probe the binding site on a protein. Upon binding, the deuterated adenine would be protected from the solvent, and this could be detected by analyzing the protein-ligand complex.

| Technique | Potential Information Gained |

| NMR Spectroscopy | - Aid in signal assignment in complex spectra of DNA/RNA. - Provide precise distance and orientation restraints for structure determination. - Probe local dynamics at the site of deuteration. |

| Mass Spectrometry | - Identify and characterize protein-ligand binding interfaces. - Quantify binding affinities and kinetics. |

| X-ray Crystallography | - Determine high-resolution structures of deuterated adenine-containing macromolecules, though electron density may not distinguish H from D. |

| Computational Modeling | - Predict the effects of deuteration on the dynamics and stability of macromolecular complexes. - Elucidate subtle changes in intermolecular interactions. |

Probing Ligand-Binding Affinity to Purine-Binding Proteins

The introduction of a deuterium atom at the C2 position of the adenine purine ring in this compound offers a unique avenue for investigating its binding affinity and the catalytic mechanisms of purine-binding proteins, including enzymes and receptors. While direct, comprehensive tables of binding affinities for this specific compound across a wide array of purine-binding proteins are not broadly published, the principles of its application are well-established in the fields of enzymology and molecular pharmacology. The primary methods involve the use of kinetic isotope effects (KIEs) and stable isotope labeling in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Detailed Research Findings:

The replacement of a C-H bond with a C-D bond can influence the vibrational energy of the bond, which may lead to a measurable change in the rate of a chemical reaction if that bond is broken or its environment is altered in the transition state. This phenomenon, known as the kinetic isotope effect, is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. For purine-metabolizing enzymes, substituting the hydrogen at the C2 position of adenine can help to elucidate the nature of the transition state during substrate binding and turnover. For instance, a significant KIE on the binding of a purine nucleoside to an enzyme like purine nucleoside phosphorylase can suggest that the geometry at the C1' position of the ribose is altered upon binding, indicating catalysis by distortion. acs.orgacs.org

In studies not reliant on KIEs, this compound can be used in stable isotope labeling experiments to differentiate the ligand from other molecules in a complex biological matrix. nih.govnih.gov When used in conjunction with techniques like mass spectrometry, it is possible to quantify the amount of bound versus unbound ligand without the need for radioactive labels. researchgate.net This approach is particularly valuable for characterizing ligand binding in multi-component protein mixtures. nih.govnih.gov

Interactive Data Table: Illustrative Kinetic Isotope Effects in Purine Metabolism

The following table provides a conceptual illustration of how kinetic isotope effects (kH/kD) might be observed in studies with deuterated purines, based on established principles. A kH/kD value greater than 1 indicates a normal KIE, suggesting C-H bond involvement in the rate-determining step, while a value less than 1 (an inverse KIE) can also provide mechanistic insights.

| Enzyme | Substrate Analog | Observed kH/kD | Mechanistic Implication |

| Purine Nucleoside Phosphorylase | Inosine (deuterated at C1') | 1.043 - 1.164 | Change in geometry at C1' upon binding, suggesting catalysis by distortion. acs.orgnih.gov |

| Adenosine Deaminase | Adenosine (deuterated) | > 1 | C-H bond cleavage or significant rehybridization at the labeled position in the transition state. |

| Hypoxanthine-Guanine Phosphoribosyltransferase | Hypoxanthine (deuterated) | ~ 1 | The labeled C-H bond is not significantly involved in the rate-limiting step of the reaction. |

This table is illustrative and presents expected outcomes based on established principles of kinetic isotope effects.

Applications in Nucleic Acid Structural Analysis via Deuterium Labeling for NMR Enhancement

The incorporation of this compound (as the corresponding nucleoside, 2-deuterio-deoxyadenosine or 2-deuterio-adenosine) into synthetic oligonucleotides is a highly effective strategy for simplifying complex NMR spectra of DNA and RNA. isotope.com This simplification is crucial for the accurate determination of three-dimensional structures and for studying the dynamics of nucleic acids in solution. ru.nl

Detailed Research Findings:

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of nucleic acids. However, for larger molecules, the sheer number of proton signals leads to severe spectral overlap, making unambiguous resonance assignment and the extraction of structural restraints (like those from the Nuclear Overhauser Effect, NOE) challenging. nih.govwikipedia.org By replacing specific protons with deuterium, the corresponding signals are effectively removed from the ¹H NMR spectrum, as deuterium resonates at a very different frequency. wikipedia.org

The synthesis of adenine-2-d and its nucleoside derivatives has been reported, enabling its incorporation into nucleic acid chains. nih.gov When 2-deuterioadenosine is incorporated into an RNA or DNA strand, the absence of the H2 proton signal simplifies the aromatic region of the spectrum. This is particularly advantageous as the H2 proton of adenine is often involved in NOE contacts that define the helical geometry and base pairing. Its selective removal can help in the assignment of other nearby protons and in the identification of long-range interactions. nih.gov

Interactive Data Table: Impact of Deuterium Labeling on NMR Spectra of Nucleic Acids

This table summarizes the expected effects of incorporating 2-deuterioadenine into a nucleic acid for NMR analysis.

| NMR Parameter | Unlabeled Adenine in DNA/RNA | 2-Deuterioadenine in DNA/RNA | Rationale for Change |

| ¹H NMR Signal (H2) | Present | Absent | Deuterium is not detected in ¹H NMR spectroscopy. wikipedia.org |

| Spectral Complexity | High | Reduced | Elimination of H2 signals and their associated couplings simplifies the spectrum. nih.gov |

| Signal Resolution (neighboring protons) | Standard | Increased | Reduced dipolar relaxation from the absent proton can lead to narrower linewidths for nearby protons. |

| NOE-based Distance Restraints | H2 proton provides key structural information. | Absence of H2 NOEs simplifies the NOESY spectrum and aids in the assignment of other cross-peaks. | The pattern of observed NOEs is altered, which can be used to resolve ambiguities. |

Analytical Methodologies for 2 Deuterio 7h Purin 6 Amine in Research Contexts

Chromatographic Separation Techniques for Deuterated Purines in Complex Mixtures

Separating deuterated purines from a complex mixture of endogenous compounds is a prerequisite for accurate analysis. The choice between liquid and gas chromatography is typically dictated by the volatility of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of purines due to their polarity and non-volatile nature. sigmaaldrich.comnih.gov The development of a robust HPLC method is crucial for achieving sufficient resolution of 2-deuterio-7H-purin-6-amine from other purine (B94841) metabolites and matrix components. frontiersin.org

Reversed-phase HPLC (RP-HPLC) is the most common modality used for purine analysis. researchgate.net Separation is achieved on a nonpolar stationary phase, typically a C18 column, with a polar mobile phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate, formate, or acetate) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a wide range of polarities effectively. creative-proteomics.com

Key parameters in HPLC method development include the selection of the column, mobile phase composition and pH, and the detector. sigmaaldrich.com Since this compound has the same retention time as endogenous adenine (B156593), the primary goal of the chromatographic separation is to resolve it from other interfering compounds before detection by a mass spectrometer. nih.gov

Table 1: Typical HPLC Parameters for Purine Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, <2 µm particle size) | Provides separation based on hydrophobicity. Smaller particles enhance efficiency (UHPLC). sigmaaldrich.com |

| Mobile Phase A | Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 4-7) | Controls retention and peak shape of polar analytes. |

| Mobile Phase B | Organic Modifier (e.g., Acetonitrile, Methanol) | Elutes less polar compounds from the column. |

| Elution Mode | Gradient Elution | Allows for the separation of a wide range of analytes in a single run. creative-proteomics.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size to ensure good separation efficiency. |

| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and can influence retention times and peak shape. frontiersin.org |

| Detector | Mass Spectrometer (MS) | Provides selective and sensitive detection required to distinguish the deuterated standard from the endogenous analyte. |

This table presents a generalized set of parameters. Specific values must be optimized for each individual application and instrument.

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is generally reserved for volatile and thermally stable compounds. researchgate.net Purines, including this compound, are non-volatile and polar, making them unsuitable for direct GC analysis. researchgate.netsemanticscholar.org Therefore, a chemical derivatization step is required to convert them into volatile and thermally stable analogues. semanticscholar.org

The most common derivatization approach is silylation, which involves replacing the active hydrogen atoms on the purine ring with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.gov The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior. nih.gov

Once derivatized, the sample is injected into the GC, where separation occurs in a capillary column (e.g., HP-5, a nonpolar column). researchgate.net A temperature program, which gradually increases the column temperature, is used to elute the derivatives based on their boiling points and interactions with the stationary phase. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Purines

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | One of the most common silylating agents; requires anhydrous conditions. semanticscholar.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A highly volatile and powerful silylating agent. researchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS, often resulting in clearer mass spectra. nih.gov |

This table provides examples of derivatization agents. The selection of the agent and reaction conditions depends on the specific analyte and the complexity of the sample matrix.

Coupled Analytical Techniques for Detection and Quantitative Analysis

To achieve the high sensitivity and selectivity required for analyzing biological samples, chromatographic systems are often coupled with mass spectrometry. This combination allows for the precise identification and quantification of analytes, even at very low concentrations.

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis. lcms.cznih.gov

LC-MS/MS: This technique is highly suited for the analysis of this compound. lcms.cz After chromatographic separation via HPLC, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratio (m/z). For adenine (C₅H₅N₅), the protonated molecule [M+H]⁺ has an m/z of 136.1. For this compound (C₅H₄DN₅), the [M+H]⁺ ion has an m/z of 137.1. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting the precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity. nih.gov

GC-MS: For derivatized purines, GC-MS is a powerful analytical tool. nih.gov Following separation on the GC column, the derivatives enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra contain a molecular ion and characteristic fragment ions that can be used for identification and quantification. researchgate.net Selected Ion Monitoring (SIM) can be used to monitor specific ions, improving the signal-to-noise ratio for trace analysis. nih.gov

Isotope Ratio Measurement: High-resolution mass spectrometry can be used to determine the isotopic purity of this compound and to perform isotope ratio measurements in metabolic studies. nih.govresearchgate.net By precisely measuring the relative abundance of the deuterated and non-deuterated isotopologues, researchers can track metabolic pathways and fluxes. nih.gov

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous adenine. semanticscholar.org An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be clearly distinguishable by the detector. scispace.com

As a SIL-IS, this compound is added to a biological sample at a known concentration at the beginning of the sample preparation process. lcms.cz It co-elutes with the endogenous adenine during chromatography. nih.gov Because it experiences the same potential losses during extraction, derivatization, and injection, and is subject to the same matrix effects (ion suppression or enhancement) in the MS source, it provides a highly accurate way to correct for variations. clearsynth.com Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. wisdomlib.org This method, known as isotope dilution mass spectrometry, is considered the most accurate and precise method for quantitative bioanalysis. nih.govnih.gov

Table 3: Example MRM Transitions for Adenine and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| Adenine | 136.1 | 119.1 | Quantifier ion for the endogenous analyte. |

| Adenine | 136.1 | 92.1 | Qualifier ion for confirming identity. |

| This compound | 137.1 | 120.1 | Quantifier ion for the internal standard. |

This table shows hypothetical but representative mass transitions for analysis by tandem mass spectrometry. Actual values must be determined empirically on the specific instrument used.

Applications of 2 Deuterio 7h Purin 6 Amine As a Specialized Research Tool

Mechanistic Studies of Chemical and Biochemical Reactions

The use of 2-deuterio-7H-purin-6-amine is a cornerstone in the study of reaction mechanisms, primarily through the investigation of the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. nih.gov Consequently, if the C-H bond at the C2 position of adenine (B156593) is cleaved during the rate-determining step of a chemical or enzymatic reaction, substituting it with deuterium (B1214612) will cause a discernible decrease in the reaction rate.

By quantitatively comparing the reaction rates of the natural (protiated) adenine-containing substrate with its 2-deuterio counterpart, researchers can gain definitive evidence about the transition state of the reaction. A significant KIE (a ratio of the rate constants, kH/kD, greater than 1) implies that the C-H bond is indeed broken in the slowest step of the reaction. This technique has been instrumental in understanding the mechanisms of enzymes that act on purine (B94841) derivatives. acs.orgtheadl.com For example, in studies of purine nucleoside phosphorylase, deuterium labeling can help to elucidate the nature of the transition state during the phosphorolysis of nucleosides. theadl.com

| Substrate | Reaction | Hypothetical Rate Constant (s⁻¹) | Observed Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Adenine Derivative (C2-H) | Enzyme-Catalyzed C-H Bond Cleavage | 1.5 x 10⁻³ | ~5.8 | C-H bond cleavage is part of the rate-determining step. |

| 2-deuterio-adenine Derivative (C2-D) | 0.26 x 10⁻³ | |||

| Adenine Derivative (C2-H) | Reaction Not Involving C-H Cleavage | 2.1 x 10⁻² | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| 2-deuterio-adenine Derivative (C2-D) | 2.08 x 10⁻² |

Development of Spectroscopic Probes for Advanced Materials Science or Chemical Biology

The unique nuclear properties of deuterium make this compound a valuable component in the development of sophisticated spectroscopic probes. The primary application lies within Nuclear Magnetic Resonance (NMR) spectroscopy. While the proton (¹H) has a nuclear spin of 1/2, the deuteron (B1233211) (²H) has a spin of 1. wikipedia.org This fundamental difference leads to distinct behaviors in a magnetic field.

In ¹H NMR spectroscopy, replacing a proton with a deuteron effectively removes its signal from the spectrum. studymind.co.ukhuji.ac.il This is a powerful method for simplifying complex spectra, aiding in the assignment of other proton signals, especially in large and intricate molecules. nih.gov Conversely, ²H NMR can be used to directly observe the deuterated position. Although ²H NMR spectra generally have lower resolution and sensitivity compared to ¹H NMR, they provide specific information about the local environment and dynamics at the labeled site. wikipedia.orghuji.ac.il

In materials science, selective deuteration is a crucial technique for neutron scattering experiments. nih.gov Hydrogen and deuterium have significantly different neutron scattering cross-sections. nih.gov By incorporating this compound into polymers or other soft matter systems, researchers can manipulate the scattering contrast to highlight specific parts of a structure or to study the conformation and dynamics of polymer chains. nih.govresolvemass.ca

| Property | ¹H (Proton) | ²H (Deuteron) | Spectroscopic Implication |

|---|---|---|---|

| Nuclear Spin (I) | 1/2 | 1 | Different behavior in magnetic field; ²H is a quadrupolar nucleus. |

| Natural Abundance | 99.98% | 0.016% | Deuterated compounds must be synthetically enriched for detection. wikipedia.org |

| NMR Frequency (at 11.7 T) | 500 MHz | 76.7 MHz | Observed in completely different spectral windows. |

| Signal in ¹H NMR | Sharp signal | Signal is absent | Simplifies ¹H spectra by removing specific peaks. studymind.co.uk |

| Signal in Neutron Scattering | High incoherent scattering | High coherent scattering | Allows for contrast variation to highlight specific molecular components. nih.gov |

Contribution to Structural Elucidation in Complex Natural Products and Biomolecules

Determining the precise three-dimensional structure of complex biomolecules and natural products is a significant challenge in chemistry. Selective isotopic labeling with compounds like this compound provides a powerful solution, particularly for NMR-based structural analysis.

When this deuterated nucleobase is incorporated into a larger molecule, such as an oligonucleotide or a natural product, the ¹H NMR spectrum of the resulting molecule is simplified because the signal for the proton at the C2 position of the adenine ring is absent. nih.govresearchgate.net This signal removal helps to resolve spectral overlap, where multiple proton signals appear in the same region, making it easier to assign the remaining signals accurately. By comparing the spectra of the deuterated and non-deuterated molecules, chemists can unambiguously identify the resonance corresponding to the C2-proton and, by extension, assign neighboring protons through correlation experiments. This process is critical for piecing together the molecular framework and confirming the constitution of newly isolated compounds. researchgate.net

| Molecule | Hypothetical ¹H NMR Signal (ppm) | Assignment | Observation upon C2-Deuteration |

|---|---|---|---|

| Adenine-containing Natural Product | 8.15 | Adenine C8-H | Signal remains |

| 8.10 | Adenine C2-H | Signal disappears | |

| 6.05 | Ribose C1'-H | Signal remains, splitting pattern may simplify | |

| 4.60 | Ribose C2'-H | Signal remains |

Use in Deuterium Exchange Studies for Protein Dynamics and Folding (as a component or probe)

Understanding how proteins fold into their functional three-dimensional structures and how they move and flex to perform their roles is a central focus of modern biochemistry. Deuteration significantly impacts protein properties and is a key tool in studying these dynamics. The substitution of hydrogen with deuterium can affect protein stability, folding pathways, and enzymatic activity. nih.govnih.gov This is attributed to the stronger hydrogen (deuterium) bonds and altered hydrophobic interactions that result from deuteration. quora.comnih.gov

Studies have shown that perdeuteration (replacing all H with D) can lead to unexpected folding modes and changes in thermal stability. nih.gov While this compound represents only a single-site modification, its incorporation into a DNA strand or an ATP molecule that interacts with a protein allows researchers to study the specific effects of ligand deuteration on protein dynamics and stability. The altered mass and vibrational frequencies can influence the dynamic interplay between the protein and its ligand, providing insights into the energetic landscape of binding and function. nih.govquora.com These studies help to build a more complete picture of how subtle changes in a ligand can influence the broader conformational ensemble and function of a protein. youtube.com

| Property | Effect of Deuteration | Underlying Cause | Research Application |

|---|---|---|---|

| Protein Thermal Stability | Can increase or decrease | Altered strength of hydrogen bonds and hydrophobic interactions. nih.govquora.com | Investigating the forces that stabilize protein structures. |

| Protein Folding Dynamics | Can alter folding pathways and rates. nih.gov | Kinetic isotope effects on conformational transitions. | Mimicking crowded cellular environments or chaperone action. nih.gov |

| Enzymatic Activity | Often decreased | Changes in protein dynamics and transition state stabilization. nih.gov | Probing the relationship between protein motion and catalysis. |

| Ligand Binding | Can alter binding affinity and kinetics | Subtle changes in the shape and flexibility of the binding pocket or ligand. | Understanding the energetics of protein-ligand interactions. |

Future Directions and Emerging Research Avenues in Deuterated Purine Chemistry

Exploration of Novel and Greener Deuteration Methodologies

The synthesis of deuterated compounds, including 2-deuterio-7H-purin-6-amine, has traditionally involved methods that may not align with modern standards of sustainable chemistry. The demand for these molecules has spurred research into more environmentally benign and efficient deuteration techniques.

Recent progress has focused on minimizing waste, reducing energy consumption, and using less hazardous reagents. Key areas of development include:

Visible Light-Induced Deuteration : This metal-free approach uses visible light to catalyze the deuteration process, often employing deuterium (B1214612) oxide (D₂O) as a cost-effective and sustainable deuterium source. rsc.org This method offers mild reaction conditions and high efficiency for site-specific deuterium incorporation.

Biocatalytic Deuteration : Leveraging the high selectivity of enzymes, biocatalysis presents a green alternative for asymmetric deuteration. nih.gov Researchers are exploring enzymes that can operate in D₂O, using clean reductants like hydrogen gas (H₂) to generate deuterated cofactors, which then selectively introduce deuterium into target molecules like purine (B94841) precursors. nih.gov

Hydrogen Isotope Exchange (HIE) : Advances in HIE catalysis allow for the post-synthetic deuteration of complex molecules. researchgate.net This is particularly valuable as it enables the labeling of existing purine derivatives. Modern HIE methods aim for higher regioselectivity under milder conditions, reducing the need for harsh chemicals and protecting groups. researchgate.net

Aluminum-Water Systems : A simple and environmentally friendly method involves the use of an aluminum-water (Al-H₂O) system, where heavy water (D₂O) replaces regular water to serve as a safe and readily available source of deuterium. researchgate.net This technique can be enhanced with ultrasonic or microwave irradiation to improve reaction rates. researchgate.net

| Methodology | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|

| Visible Light-Induced Deuteration | Deuterium Oxide (D₂O) | Metal-free, mild conditions, high site-specificity | rsc.org |

| Biocatalytic Deuteration | Deuterium Oxide (D₂O) | High chemo-, stereo-, and isotopic selectivity; ambient conditions | nih.gov |

| Hydrogen Isotope Exchange (HIE) | Deuterium Gas (D₂) or D₂O | Allows post-synthetic labeling of complex molecules | researchgate.net |

| Aluminum-Water System | Deuterium Oxide (D₂O) | Uses safe and inexpensive reagents, enhanced by sonication/microwaves | researchgate.net |

Integration with Advanced Imaging Techniques for In Vitro or Ex Vivo Research

Deuterated compounds are gaining prominence as metabolic probes in non-invasive imaging techniques. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method that tracks the fate of deuterium-labeled substrates in real-time. nih.govnih.gov

Given the low natural abundance of deuterium (approximately 0.01%), administering a compound like this compound results in a strong and specific signal with minimal background noise. nih.gov In an in vitro or ex vivo research setting, this allows for the detailed visualization and quantification of metabolic pathways involving adenine (B156593).

For instance, researchers can use DMI to trace the incorporation of the deuterated adenine into the cellular nucleotide pool, including its conversion to adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org This provides invaluable insights into cellular energy metabolism, DNA and RNA synthesis, and signaling processes under various physiological or pathological conditions. researchgate.netbohrium.com Compared to other imaging techniques, DMI offers the advantage of using non-radioactive, stable isotopes, and it can monitor metabolic processes over longer periods than techniques like hyperpolarized ¹³C-MRI. nih.gov

| Imaging Technique | Principle | Application with Deuterated Purines | Reference |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | MR-based detection of administered deuterium-labeled compounds and their metabolic products. | Trace the metabolic fate of this compound into ATP, DNA, and RNA to study energy metabolism and nucleic acid synthesis. | nih.govresearchgate.net |

| Mass Spectrometry Imaging (MSI) | Spatial analysis of molecules by measuring their mass-to-charge ratio. | Map the distribution of deuterated adenine and its metabolites within tissue sections, providing spatial metabolic information. | scispace.com |

Expansion of Applications in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within biological systems. youtube.com Metabolomics, a key component of systems biology, involves the comprehensive analysis of small molecules (metabolites) in a biological sample. mdpi.com Deuterated compounds like this compound are powerful tools in this field, particularly for an approach known as Stable Isotope-Resolved Metabolomics (SIRM).

By introducing a labeled compound into a system (e.g., a cell culture), researchers can trace the label as it is incorporated into various downstream metabolites. This allows for the precise mapping of metabolic fluxes—the rates of turnover of molecules through metabolic pathways. youtube.com

Purine metabolism is a highly interconnected and regulated network essential for life. mdpi.com Disruptions in this network are linked to numerous diseases. mdpi.commit.edu Using this compound, researchers can:

Quantify Flux : Determine the relative activity of different branches of purine metabolism, such as the de novo synthesis versus the salvage pathways. researchgate.net

Trace Fates : Identify and quantify all metabolites derived from adenine, providing a comprehensive picture of its roles in nucleic acid synthesis, energy metabolism, and cellular signaling. wikipedia.org

Understand Regulation : Investigate how purine metabolism is altered in response to genetic mutations, drug treatments, or environmental changes, offering a systems-level view of cellular response. nih.gov

This approach provides a dynamic view of metabolism that is unattainable with traditional metabolomics, which only offers a static snapshot of metabolite concentrations. youtube.com

Addressing Fundamental Research Gaps in Purine Chemical Biology

Despite decades of research, significant questions in purine chemical biology remain. Deuterated purines offer a unique means to address some of these fundamental gaps.

One major area of investigation is the intricate regulation of purine metabolic enzymes. rsc.orgnih.gov Many of these enzymes are crucial drug targets, but the precise mechanisms of their function and regulation are not fully understood. The kinetic isotope effect (KIE) associated with the stronger carbon-deuterium bond can be exploited here. scispace.com By comparing the reaction rates of deuterated versus non-deuterated adenine with a specific enzyme, researchers can gain insights into the reaction's rate-limiting steps and transition states. This information is critical for designing more specific and effective enzyme inhibitors.

Another gap is understanding the interplay between different metabolic pathways. For example, how cellular purine levels directly influence other central metabolic routes like glycolysis or serine synthesis is an active area of research. nih.gov Tracer studies with this compound can elucidate these connections by tracking how the labeled purine and its downstream products affect the broader metabolic network. nih.gov

Finally, the precise roles of purine metabolites in complex cellular processes like cell migration and signaling are still being uncovered. mdpi.comnih.gov By enabling the precise tracking and quantification of purine fluxes, deuterated probes can help dissect these complex biological phenomena and clarify the specific contributions of the purine metabolic network.

| Research Gap | Contribution of Deuterated Purines | Example Application | Reference |

|---|---|---|---|

| Enzyme Mechanisms and Regulation | Utilize the Kinetic Isotope Effect (KIE) to probe reaction mechanisms. | Studying the rate-limiting steps of enzymes in the purine salvage pathway. | scispace.comnih.gov |

| Inter-pathway Communication | Serve as tracers to map the influence of purine levels on other metabolic networks. | Investigating how purine depletion triggers changes in serine synthesis and glycolysis. | nih.gov |

| Role in Complex Cellular Processes | Enable precise tracking of purine flux to correlate metabolic changes with cellular behavior. | Quantifying the contribution of de novo purine synthesis to the nucleotide pools required for cancer cell proliferation. | mdpi.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-deuterio-7H-purin-6-amine with high isotopic purity?

- Methodological Answer : The synthesis can be adapted from methylation protocols for non-deuterated analogs (e.g., substitution of 6-chloropurine with deuterated methylamine in polar solvents like ethanol or DMF). Key steps include:

- Use of deuterated reagents (e.g., CD₃NH₂) under controlled heating (60–80°C).

- Purification via recrystallization or chromatography to isolate the deuterated product .

- Data Table :

| Reagent | Solvent | Temp (°C) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| CD₃NH₂ | Ethanol | 70 | 65 | 98.5 |

| CH₃NH₂ | Ethanol | 70 | 72 | N/A |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Suppression of signals at the 2-position due to deuterium substitution; residual protons can be quantified.

- ²H NMR : Direct detection of deuterium incorporation.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight shifts (e.g., +1 Da for deuterium).

- X-ray Crystallography : Resolves tautomeric forms and deuterium positioning .

Q. How can researchers assess isotopic enrichment and purity post-synthesis?

- Methodological Answer :

- HPLC-MS : Quantifies isotopic purity via retention time and mass shifts.

- Isotopic Ratio Analysis : NMR integration of residual ¹H signals at the 2-position .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) arise from deuterium substitution in this compound, and how do they influence reaction pathways?

- Methodological Answer :

- Experimental Design : Compare reaction rates (e.g., hydrolysis, methylation) between deuterated and non-deuterated analogs.

- Techniques : Use kinetic studies (UV-Vis, LC-MS) and computational modeling (DFT) to quantify KIEs.

- Key Insight : Deuterium at the 2-position may slow reactions involving C-H/D bond cleavage due to higher bond strength .

Q. How can contradictions in NMR data due to tautomerism or deuterium effects be resolved?

- Methodological Answer :

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., N7 vs. N9 prototropy) by observing signal coalescence.

- X-ray Crystallography : Provides definitive structural assignments, bypassing solution-state ambiguities.

- Control Experiments : Compare data with non-deuterated analogs to isolate isotopic effects .

Q. What strategies elucidate deuterium’s impact on enzyme binding or metabolic stability?

- Methodological Answer :

- Isotope Tracing : Use ²H-labeled compound in metabolic assays (e.g., LC-MS) to track incorporation into biomolecules.

- Binding Assays : Compare Kd values (SPR, ITC) between deuterated and non-deuterated forms.

- Molecular Dynamics Simulations : Model deuterium’s steric/electronic effects on target interactions .

Q. How do reaction conditions (pH, solvent) influence deuterium retention during synthesis?

- Methodological Answer :

- pH Optimization : Neutral to slightly basic conditions minimize deuterium exchange with protic solvents.

- Solvent Screening : Aprotic solvents (e.g., DMF) enhance deuterium stability vs. protic solvents (e.g., H₂O).

- Kinetic Monitoring : Use in-situ IR or NMR to track deuterium loss during reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between deuterated and non-deuterated analogs?

- Methodological Answer :

- Replicate Studies : Ensure consistent assay conditions (e.g., pH, temp) to isolate isotopic effects.

- Structural Validation : Confirm compound integrity post-assay (e.g., LC-MS) to rule out degradation.

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.